Enhanced Hydrophilicity and Drug-Likeness
The 6-amino group in CAS 105807-80-5 confers significantly improved aqueous solubility compared to its non-amino parent compound, 2-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 21744-83-2). This is quantified by a decrease in the computed partition coefficient (XLogP3-AA), a key indicator of hydrophilicity. The lower logP value suggests better drug-likeness and reduced non-specific binding, which is a critical advantage in early-stage drug discovery [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | 2-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS 21744-83-2): 1.3 |
| Quantified Difference | Reduction of 0.7 log units |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem data) |
Why This Matters
This data allows procurement teams to select a more polar building block for synthesizing derivatives requiring improved aqueous solubility, a feature not offered by the more lipophilic, non-amino analog.
- [1] PubChem. (2025). Compound Summary for CID 6483753: 6-amino-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one. View Source
- [2] PubChem. (2025). Compound Summary for CID 301730: 2-methyl-2H-1,4-benzoxazin-3(4H)-one. View Source
